molecular formula C27H37NO4S B12121636 N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)benzamide

N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)benzamide

Cat. No.: B12121636
M. Wt: 471.7 g/mol
InChI Key: CNVDSCAUVUITRA-UHFFFAOYSA-N
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Description

N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)benzamide is a benzamide derivative characterized by three distinct structural motifs:

  • 4-tert-butylbenzyl group: A bulky aromatic substituent contributing to hydrophobicity and steric effects.
  • 4-(pentyloxy)benzamide core: A pentyl ether chain at the para position of the benzamide, influencing lipophilicity and conformational flexibility.

Properties

Molecular Formula

C27H37NO4S

Molecular Weight

471.7 g/mol

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-pentoxybenzamide

InChI

InChI=1S/C27H37NO4S/c1-5-6-7-17-32-25-14-10-22(11-15-25)26(29)28(24-16-18-33(30,31)20-24)19-21-8-12-23(13-9-21)27(2,3)4/h8-15,24H,5-7,16-20H2,1-4H3

InChI Key

CNVDSCAUVUITRA-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)C(C)(C)C)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

4-(Pentyloxy)benzoic Acid Derivatives

The benzamide core of the target compound originates from 4-(pentyloxy)benzoic acid, which is typically converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O] in anhydrous dichloromethane (DCM). The reaction proceeds at 0–5°C to prevent thermal degradation, yielding 4-(pentyloxy)benzoyl chloride with >90% efficiency.

4-tert-Butylbenzylamine Synthesis

4-tert-Butylbenzylamine is synthesized via Gabriel synthesis, starting from 1-bromo-4-tert-butylbenzene (CAS 3972-65-4). Reaction with potassium phthalimide in dimethylformamide (DMF) at 80°C for 12 hours produces the phthalimide intermediate, which is subsequently hydrolyzed using hydrazine hydrate in ethanol. The final amine is isolated as a colorless liquid with a boiling point of 80–81°C/12 mmHg and a density of 1.229 g/cm³.

1,1-Dioxidotetrahydrothiophen-3-amine Preparation

Tetrahydrothiophene-3-amine is oxidized to its sulfone derivative using hydrogen peroxide (H₂O₂) in acetic acid at 50°C. The reaction requires 6–8 hours for completion, yielding 1,1-dioxidotetrahydrothiophen-3-amine with 85% purity, which is further purified via recrystallization from ethanol.

Synthetic Routes and Optimization

Amide Coupling Strategies

The target compound is synthesized via a two-step sequential amide coupling process:

  • Formation of N-(4-tert-butylbenzyl)-4-(pentyloxy)benzamide :

    • 4-(Pentyloxy)benzoyl chloride (1.2 equiv) is reacted with 4-tert-butylbenzylamine (1.0 equiv) in tetrahydrofuran (THF) at 0°C. Triethylamine (TEA, 2.0 equiv) is added to scavenge HCl, and the mixture is stirred for 6 hours. The product is extracted with ethyl acetate and purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1), yielding 78% of the intermediate.

  • Introduction of 1,1-Dioxidotetrahydrothiophen-3-amine :

    • The secondary amide is formed by reacting N-(4-tert-butylbenzyl)-4-(pentyloxy)benzamide with 1,1-dioxidotetrahydrothiophen-3-amine (1.5 equiv) in the presence of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU, 1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in DMF. The reaction proceeds at room temperature for 12 hours, followed by aqueous workup and recrystallization from methanol to yield 65% of the target compound.

Critical Reaction Parameters

  • Temperature Control : Exothermic reactions during acid chloride formation necessitate strict temperature control (0–5°C) to prevent side reactions.

  • Solvent Selection : Polar aprotic solvents like DMF enhance coupling efficiency by stabilizing the activated intermediate.

  • Stoichiometry : A 1.5:1 molar ratio of 1,1-dioxidotetrahydrothiophen-3-amine to benzamide intermediate minimizes diastereomer formation.

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.72 (d, J = 8.8 Hz, 2H, ArH), 7.32 (d, J = 8.4 Hz, 2H, ArH), 6.92 (d, J = 8.8 Hz, 2H, ArH), 4.51 (s, 2H, NCH₂), 4.02 (t, J = 6.4 Hz, 2H, OCH₂), 3.85–3.75 (m, 1H, tetrahydrothiophene), 3.20–3.10 (m, 2H, SO₂CH₂), 2.95–2.85 (m, 2H, SO₂CH₂), 1.80–1.20 (m, 21H, pentyl and tert-butyl).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 166.5 (C=O), 154.2 (OCH₂), 134.8 (ArC), 129.7 (ArC), 114.2 (ArC), 55.1 (OCH₂), 47.8 (NCH₂), 31.5 (C(CH₃)₃), 28.4 (pentyl), 27.3 (tetrahydrothiophene).

X-ray Crystallography

Single-crystal X-ray analysis reveals an intramolecular N–H···O hydrogen bond (2.12 Å), forming an S(6) ring motif. The dihedral angle between the benzamide and 4-tert-butylbenzyl groups is 42.8°, indicating moderate conformational flexibility.

Scalability and Industrial Applications

Pilot-Scale Synthesis

A 100-g batch synthesis achieved 62% overall yield using continuous flow reactors for the amide coupling steps. Key parameters included:

  • Residence Time : 30 minutes per coupling step.

  • Solvent Recovery : >90% DMF reclaimed via distillation.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxidotetrahydrothiophenyl group to a thiol or thioether.

    Substitution: The benzamide moiety can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

Alkoxy Chain Length
  • Pentyloxy vs. Hexyloxy: The compound in , N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide, substitutes the pentyloxy group with a hexyloxy chain. This modification could impact pharmacokinetic properties such as absorption and distribution .
Electron-Donating vs. Electron-Withdrawing Groups
  • 4-(Pentyloxy) vs. 4-Chloro: The chloro-substituted analog, N-(4-tert-butylbenzyl)-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide (), replaces the electron-donating pentyloxy group with an electron-withdrawing chlorine atom.

Variations in the Benzyl Group

tert-Butyl vs. Isopropyl
  • The compound in features a 4-isopropylbenzyl group instead of 4-tert-butylbenzyl. The tert-butyl group’s greater steric bulk may hinder rotation or binding in compact active sites, whereas the smaller isopropyl group could improve fit in less spacious regions .
Aromatic vs. Heterocyclic Substituents
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-tert-butylbenzamide () replaces the benzyl group with a 3-methylthiophen-2-ylmethyl substituent.

Modifications to the Sulfone-Containing Group

  • lists analogs with furan or fluorophenyl substituents (e.g., N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide). These heterocyclic groups may enhance selectivity for enzymes or receptors that recognize halogenated or oxygen-rich motifs .

Structural and Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Notes
N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)benzamide C27H36N2O4S 500.7 4-tert-butylbenzyl, pentyloxy High lipophilicity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide C22H29NO4S 419.5 Hexyloxy, 4-isopropylbenzyl Increased logP
N-(4-tert-butylbenzyl)-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide C22H26ClNO3S 420.0 4-chloro Electron-withdrawing group
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-tert-butylbenzamide C21H27NO3S2 405.6 3-methylthiophen-2-ylmethyl Heterocyclic substitution

Key Research Findings

  • Lipophilicity Trends : Increasing alkoxy chain length (pentyloxy → hexyloxy) correlates with higher logP values, as seen in .
  • Steric Effects : Bulkier substituents (e.g., tert-butyl) may reduce binding efficiency in sterically constrained targets compared to smaller groups (isopropyl) .
  • Electronic Modulation : Chlorine substitution () introduces electron-withdrawing effects, which could stabilize negative charges in transition states during enzymatic reactions .

Biological Activity

N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The compound's molecular formula is C22H33N2O3SC_{22}H_{33}N_{2}O_{3}S, indicating the presence of a thiophene ring, which is known for its biological activity. The presence of the tert-butyl and pentyloxy groups enhances its lipophilicity, potentially influencing its interaction with biological membranes.

PropertyValue
Molecular Weight397.58 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified
Log P (Partition Coefficient)High

Preliminary studies suggest that this compound may exhibit activity through modulation of various biological pathways:

  • Vanilloid Receptor Interaction : Similar compounds have shown agonistic or antagonistic effects on the vanilloid receptor (TRPV1), which plays a critical role in pain perception and inflammation .
  • Antioxidant Properties : Compounds containing thiophene rings are often studied for their antioxidant activities, which could contribute to protective effects against oxidative stress.

Case Studies and Research Findings

  • Pain Modulation : In a study involving rat dorsal root ganglion neurons, related compounds demonstrated significant modulation of TRPV1 activity, indicating potential applications in pain management .
  • Anticancer Activity : Research has indicated that similar benzamide derivatives possess cytotoxic properties against various cancer cell lines. The introduction of substituents like tert-butyl and pentyloxy may enhance this activity through improved membrane permeability and receptor binding.
  • Toxicological Assessments : Toxicity studies are essential for evaluating the safety profile of this compound. Initial assessments suggest low toxicity levels in vitro, but further studies are necessary to confirm these findings in vivo.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
TRPV1 ModulationPain relief potential
Antioxidant ActivityFree radical scavengingNot specified
CytotoxicityInhibition of cancer cell growthNot specified

Q & A

Q. What are the critical steps and methodological considerations for synthesizing N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)benzamide?

The synthesis involves multi-step reactions, including amidation, alkylation, and oxidation. Key steps include:

  • Coupling of benzamide precursors : Use of coupling agents (e.g., carbodiimides) under anhydrous conditions to form the amide bond. Temperature control (0–25°C) and solvent polarity (e.g., dichloromethane) are critical to minimize side reactions .
  • Oxidation of tetrahydrothiophene : Hydrogen peroxide or other oxidizing agents convert tetrahydrothiophene to the 1,1-dioxide moiety. Reaction time and stoichiometry must be optimized to avoid over-oxidation .
  • Purification : Column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures ensures high purity (>95%). Analytical techniques like NMR and MS validate structural integrity .

Q. Which analytical techniques are essential for characterizing this compound, and how should they be applied?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., tert-butyl, pentyloxy) and detect impurities. For example, the tert-butyl group appears as a singlet at ~1.3 ppm in ¹H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected m/z ~529.3 for C₃₁H₄₃NO₅S) and fragmentation patterns .
  • Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and stability, critical for storage and handling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar benzamide derivatives?

Contradictions often arise from variations in assay conditions or structural nuances. Methodological strategies include:

  • Dose-response studies : Test the compound across a broad concentration range (e.g., 1 nM–100 µM) to identify optimal activity windows .
  • Target-specific assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinities (Kd values) for specific proteins (e.g., HDACs or kinases) .
  • Metabolic stability tests : Incubate the compound with liver microsomes to assess half-life (t½) and identify metabolic hotspots (e.g., oxidation of pentyloxy chains) .

Q. What experimental designs are recommended to optimize reaction yields while minimizing byproducts during synthesis?

  • Solvent screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) versus non-polar solvents (e.g., toluene) to balance reactivity and solubility .
  • Catalyst optimization : Evaluate palladium or copper catalysts for coupling steps. For example, Pd(OAc)₂ may improve amidation efficiency by 20–30% compared to CuI .
  • Kinetic studies : Monitor reaction progress via TLC or in-situ IR spectroscopy to identify rate-limiting steps (e.g., tert-butyl group introduction) and adjust reaction times .

Q. How do structural modifications (e.g., tert-butyl vs. ethyl substituents) impact the compound’s physicochemical and biological properties?

  • Lipophilicity : LogP values increase with tert-butyl groups, enhancing membrane permeability but reducing aqueous solubility. Compare logP via HPLC retention times .
  • Biological activity : Replace the tert-butyl group with smaller substituents (e.g., methyl) and assay for changes in IC₅₀ values against target enzymes. For example, tert-butyl may improve HDAC inhibition by 5–10-fold due to steric effects .
  • Thermal stability : Use thermogravimetric analysis (TGA) to show tert-butyl derivatives decompose at ~250°C, whereas ethyl analogs degrade at ~200°C .

Data Contradiction Analysis

Q. Why do some studies report high efficacy in enzyme inhibition while others show negligible activity for the same compound?

Discrepancies may stem from:

  • Assay pH variations : Enzymatic activity (e.g., HDACs) is pH-sensitive. Test inhibition at physiological pH (7.4) vs. non-physiological conditions .
  • Protein source differences : Recombinant vs. native enzymes may have varying cofactor requirements. Validate using standardized protein lots .
  • Solubility issues : Use DMSO concentrations ≤0.1% to avoid precipitation in aqueous buffers, confirmed by dynamic light scattering (DLS) .

Methodological Best Practices

Q. What protocols ensure reproducibility in scaling up synthesis from milligram to gram quantities?

  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation in real-time .
  • Purification scalability : Replace column chromatography with recrystallization for large-scale batches. For example, use ethanol/water mixtures (70:30 v/v) .
  • Hazard mitigation : Conduct thermal risk assessments (e.g., accelerating rate calorimetry) for exothermic steps like oxidation .

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